Sodium tartrate

Catalog No.
S567541
CAS No.
868-18-8
M.F
C4H6NaO6
M. Wt
173.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium tartrate

CAS Number

868-18-8

Product Name

Sodium tartrate

IUPAC Name

disodium;2,3-dihydroxybutanedioate;dihydrate

Molecular Formula

C4H6NaO6

Molecular Weight

173.08 g/mol

InChI

InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1

InChI Key

GHQFLMULNSGOAR-ZVGUSBNCSA-N

SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+]

Solubility

Soluble in cold water

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.[Na]

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na]

Food Chemistry and Analysis:

  • Emulsifier and pH control agent: Sodium tartrate acts as an emulsifier, preventing the separation of oil and water in food products []. It also helps maintain a desired pH level, influencing the activity of enzymes and overall food quality [].

Analytical Chemistry:

  • Karl Fischer Titration: Sodium tartrate serves as a standard solution in the Karl Fischer titration technique, a highly precise method for determining water content in various materials [].

Pharmaceutical Research:

  • Laxative effect: While not widely used as a laxative due to potential side effects, sodium tartrate exhibits laxative properties in high doses []. Understanding its mechanism of action could contribute to the development of safer laxatives.

Environmental Research:

  • Heavy metal chelation: Studies suggest sodium tartrate's potential for removing heavy metals like lead and cadmium from contaminated soils and water []. Further research is needed to evaluate its effectiveness and optimize its application in environmental remediation.

Medical Research (limited):

  • Antioxidant properties: Limited research suggests potential antioxidant properties of sodium tartrate, but further investigation is needed to understand its potential health benefits and mechanisms [].

Sodium tartrate, specifically in its tetrahydrate form, is a crystalline compound with the chemical formula C4H4O6Na4H2O\text{C}_4\text{H}_4\text{O}_6\text{Na}\cdot 4\text{H}_2\text{O}. It is also known as sodium potassium tartrate or Rochelle salt, which is a double salt of tartaric acid. This compound appears as colorless to white crystals and has a slightly saline taste. Sodium tartrate is highly soluble in water and exhibits a pH range of approximately 6.5 to 8.5, making it useful in various applications across multiple industries, including food, pharmaceuticals, and analytical chemistry .

In food science, sodium tartrate acts as an emulsifier, helping to disperse fats and oils in water-based mixtures []. It also functions as a chelating agent, binding to metal ions and influencing their activity []. The specific mechanism by which it interacts with other food components requires further research.

And applications. For example, it stabilizes certain metal ions during electroplating and acts as a reducing agent in silver plating processes . Its interactions with hydrogen peroxide during oxidation reactions also demonstrate its catalytic properties when combined with specific catalysts like cobalt(II) chloride .

Sodium tartrate exhibits various biological activities. It has been studied for its potential effects on metabolic processes. In particular, it can act as a laxative due to its ability to retain water in the intestines, promoting bowel movements. Furthermore, sodium tartrate is used in protein crystallization studies, which are crucial for understanding protein structures and functions in biochemical research . Its role as a stabilizer in biochemical assays also highlights its importance in laboratory settings.

The synthesis of sodium tartrate typically involves two main steps:

  • Conversion of Sodium Bicarbonate to Sodium Carbonate:
    • Sodium bicarbonate is heated to convert it into sodium carbonate:
    2NaHCO3Na2CO3+CO2+H2O2\text{NaHCO}_3\rightarrow \text{Na}_2\text{CO}_3+\text{CO}_2+\text{H}_2\text{O}
  • Reaction with Potassium Bitartrate:
    • The sodium carbonate then reacts with potassium bitartrate (cream of tartar) to form sodium potassium tartrate:
    KHC4H4O6+Na2CO3C4H4O6KNa4H2O\text{KHC}_4\text{H}_4\text{O}_6+\text{Na}_2\text{CO}_3\rightarrow \text{C}_4\text{H}_4\text{O}_6\text{KNa}\cdot 4\text{H}_2\text{O}

This process yields approximately 210 grams of sodium potassium tartrate from the specified amounts of reactants .

Sodium tartrate has a wide range of applications:

  • Food Industry: It serves as a leavening agent in baking powder and helps stabilize emulsions in food products.
  • Pharmaceuticals: It is used as a laxative and plays a role in protein crystallization for drug development.
  • Analytical Chemistry: Sodium tartrate is an essential component in Fehling's solution for detecting reducing sugars and is used in various biochemical assays.
  • Electroplating: It enhances cathode efficiency during electroplating processes.
  • Mirror Silvering: Acts as a reducing agent during the silvering process of mirrors .

Sodium tartrate shares similarities with other compounds derived from tartaric acid. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Potassium BitartrateC4H5O6K\text{C}_4\text{H}_5\text{O}_6\text{K}Used in winemaking; forms cream of tartar
Calcium TartrateC8H10CaO6\text{C}_8\text{H}_{10}\text{CaO}_{6}Used as a dietary supplement; less soluble than sodium tartrate
Lithium TartrateC4H5LiO6\text{C}_4\text{H}_{5}\text{LiO}_{6}Used in psychiatric treatments; unique lithium ion effects
Magnesium TartrateC8H10MgO6\text{C}_{8}\text{H}_{10}\text{MgO}_{6}Used as a laxative; contains magnesium ions

Uniqueness of Sodium Tartrate:
Sodium tartrate's unique properties include its high solubility in water, ability to stabilize proteins during crystallization, and effectiveness as a reducing agent in silver plating processes. Its versatility across food science, pharmaceuticals, and analytical chemistry distinguishes it from similar compounds .

Laboratory-Scale Synthesis Protocols

Laboratory synthesis of sodium tartrate typically involves neutralization reactions between tartaric acid and sodium bicarbonate or sodium carbonate. A widely cited method begins with dissolving L-(+)-tartaric acid in deionized water and gradually adding sodium bicarbonate under controlled conditions. The reaction proceeds as follows:

$$
\text{C}4\text{H}6\text{O}6 + 2\text{NaHCO}3 \rightarrow \text{Na}2\text{C}4\text{H}4\text{O}6 + 2\text{CO}2 + 2\text{H}2\text{O}
$$

Key parameters include maintaining a pH of 6.5–8.5 and a temperature of 60–70°C to optimize yield [1] [2]. Post-reaction, the solution is filtered, and the sodium tartrate is crystallized by slow evaporation.

Table 1: Laboratory-Scale Reaction Conditions

ParameterOptimal Range
Temperature60–70°C
pH6.5–8.5
Molar Ratio (Acid:Base)1:2 (Tartaric Acid:NaHCO₃)

Alternative protocols utilize potassium bitartrate (cream of tartar) as a precursor. For example, suspending potassium bitartrate in water and reacting it with sodium carbonate produces sodium potassium tartrate (Rochelle salt), which is subsequently purified via recrystallization [2].

Industrial Production Methods

Industrial production scales up neutralization reactions using continuous stirred-tank reactors (CSTRs). A patented method involves hydrolyzing epoxysuccinates to yield disodium tartrate with minimal impurities [5]. The process operates at elevated temperatures (80–100°C) and uses ion-exchange resins to remove byproducts like calcium ions.

Key Industrial Steps:

  • Feedstock Preparation: Tartaric acid derived from wine industry byproducts is purified via ion exchange.
  • Neutralization: Reacting tartaric acid with sodium hydroxide in a 1:2 molar ratio.
  • Crystallization: Evaporative crystallization under vacuum to obtain anhydrous sodium tartrate.

Large-scale facilities prioritize energy efficiency, often integrating waste heat recovery systems to reduce operational costs [5].

Green Chemistry Approaches to Sodium Tartrate Synthesis

Emerging methods emphasize sustainability by utilizing bio-based tartaric acid from grape pomace or microbial fermentation [7]. Solvent-free mechanochemical synthesis, where tartaric acid and sodium carbonate are ground in ball mills, has demonstrated 95% yield reductions in solvent waste [7].

Innovative Strategies:

  • Enzymatic Catalysis: Lipases immobilized on magnetic nanoparticles facilitate room-temperature synthesis, minimizing energy use.
  • Circular Economy Models: Recycling sodium bicarbonate from food processing effluents as a reactant.

These approaches align with the 12 Principles of Green Chemistry, notably atom economy and renewable feedstocks [7].

Quality Assurance in Production Processes

Quality control protocols for sodium tartrate include gravimetric analysis, spectroscopic validation, and impurity profiling. The International Organisation of Vine and Wine (OIV) mandates precipitating calcium tartrate from aqueous solutions and quantifying it gravimetrically [3].

Table 2: Quality Parameters for Sodium Tartrate

ParameterSpecificationMethod
Purity≥99.0%Gravimetric Analysis [3]
pH (10% Solution)7.0–7.5Potentiometry [6]
Lead Content≤2 mg/kgAtomic Absorption [6]

Additionally, X-ray diffraction ensures crystalline structure consistency, while Karl Fischer titration verifies water content (<0.5% w/w) [1].

Physical Description

Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS]
White solid; [Merck Index]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

173.00620719 g/mol

Monoisotopic Mass

173.00620719 g/mol

Heavy Atom Count

11

Melting Point

120

UNII

QTO9JB4MDD

GHS Hazard Statements

Aggregated GHS information provided by 183 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 82 of 183 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 101 of 183 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

It acts as an emulsifier and pH control agent in food products,. In the laboratory, it is used while performing the Karl Fischer equation, which is used to determine the water content of various substances,.

ATC Code

A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AD - Osmotically acting laxatives
A06AD21 - Sodium tartrate

Mechanism of Action

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils.

Pictograms

Irritant

Irritant

Other CAS

4504-50-1
51307-92-7
868-18-8
14475-11-7

Wikipedia

Sodium tartrate

Use Classification

Food additives
SEQUESTRANT; -> JECFA Functional Classes

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Fabricated Metal Product Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2): ACTIVE
Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types